Home > Products > Building Blocks P2750 > 1-Methyl-1,2,3,4-tetrahydroquinoline
1-Methyl-1,2,3,4-tetrahydroquinoline - 491-34-9

1-Methyl-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-290936
CAS Number: 491-34-9
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-methyl-1,2,3,4-tetrahydroquinoline is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent. It is a member of quinolines and a tertiary amine.

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline-3-methanol:

    Compound Description: This compound is a derivative of 1-Methyl-1,2,3,4-tetrahydroquinoline with a methoxy group at the 6-position and a methanol group at the 3-position of the tetrahydroquinoline ring system. It was synthesized as a potential hapten for generating catalytic antibodies capable of catalyzing cationic cyclization reactions [].

1,2,3,5,6,10b-Hexahydrobenzo[g]indolizine-6-methanol:

    Compound Description: This compound belongs to the hexahydrobenzo[g]indolizine class and contains a methanol group at the 6-position. It was also synthesized as a potential hapten for generating catalytic antibodies capable of catalyzing cationic cyclization reactions [].

N-2,4-dinitrophenoxy derivatives of arylpropylamines:

    Compound Description: These compounds are a class of molecules featuring an arylpropylamine moiety linked to a 2,4-dinitrophenoxy group through the nitrogen atom. They serve as precursors for generating aminium radicals, which undergo intramolecular C-H amination to form tetrahydroquinolines, including 1-Methyl-1,2,3,4-tetrahydroquinoline [].

    Compound Description: These compounds are structurally related to triphenylmethane dyes like Michler's Hydrol Blue, Malachite Green, and Crystal Violet, incorporating the julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) moiety. Their spectroscopic properties were examined to understand the influence of the julolidine structure on electronic absorption [].

    Compound Description: These compounds are structurally related to triphenylmethane dyes, incorporating the kairoline (1-methyl-1,2,3,4-tetrahydroquinoline) moiety. Their spectroscopic properties were examined alongside julolidine analogues to understand the effect of structural variations on electronic absorption [].

6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline:

    Compound Description: This compound is a derivative of 1-Methyl-1,2,3,4-tetrahydroquinoline with a formyl group at the 6-position of the tetrahydroquinoline ring system [, ].

4-Methoxybenzophenone and 4,4'-Dimethoxybenzophenone:

    Compound Description: These compounds are benzophenone derivatives investigated for their photochemical behavior, specifically their ability to abstract hydrogen atoms from various donors, including 1-methyl-1,2,3,4-tetrahydroquinoline [].

1,4-Cyclohexadiene, 4-Methylphenol, and 1,2,3,4-Tetrahydroquinoline:

    Compound Description: These compounds were studied alongside 1-methyl-1,2,3,4-tetrahydroquinoline as potential hydrogen donors for the photochemical reactions of 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone [].

Overview

1-Methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines, which are bicyclic compounds characterized by a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. This compound has garnered interest in medicinal chemistry due to its potential neuroprotective properties and its role as a precursor in the synthesis of various bioactive molecules.

Source

This compound can be derived from natural sources or synthesized through various chemical methods. It is often studied for its presence in biological systems, particularly in the context of neurotransmitter metabolism and neuroprotection.

Classification

1-Methyl-1,2,3,4-tetrahydroquinoline falls under the category of heterocyclic compounds. It is classified as an alkaloid due to its nitrogen content and is recognized for its pharmacological activities.

Synthesis Analysis

Methods

The synthesis of 1-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. Recent literature highlights various synthetic approaches:

  • Reduction and Cyclization: This involves reducing precursors such as quinolines followed by cyclization to form tetrahydroquinolines. For instance, the reduction of imines can yield tetrahydroquinolines with high diastereoselectivity .
  • Domino Reactions: These are multi-step reactions where intermediate products undergo sequential transformations without isolation. This method has shown yields ranging from 58% to 98% for various derivatives .
  • Pictet–Spengler Reaction: This classic reaction involves the condensation of tryptamines with aldehydes or ketones to form tetrahydroisoquinoline derivatives .

Technical Details

Synthesis often employs reagents such as diisobutyl aluminum hydride for reductions and boron trifluoride etherate for cyclization processes. The choice of starting materials significantly influences the yield and stereochemical outcomes of the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-1,2,3,4-tetrahydroquinoline consists of a fused bicyclic system featuring a nitrogen atom within the five-membered ring. Its chemical formula is C10H13NC_{10}H_{13}N, and it has a molar mass of approximately 161.22 g/mol.

Data

  • Molecular Weight: 161.22 g/mol
  • Boiling Point: Approximately 200 °C
  • Melting Point: Not well-defined due to its tendency to form various derivatives.
Chemical Reactions Analysis

Reactions

1-Methyl-1,2,3,4-tetrahydroquinoline participates in various chemical reactions including:

  • Oxidation: It can be oxidized to form corresponding quinoline derivatives.
  • Alkylation: The nitrogen atom can undergo alkylation reactions to yield more complex structures.
  • Rearrangements: Under certain conditions, it may rearrange to form other nitrogen-containing heterocycles.

Technical Details

The reactivity of this compound is influenced by the presence of the nitrogen atom and the methyl group at position one, which can stabilize carbocations formed during reactions.

Mechanism of Action

Process

The mechanism of action for 1-methyl-1,2,3,4-tetrahydroquinoline primarily involves its neuroprotective effects. It acts as an antioxidant by scavenging free radicals and inhibiting monoamine oxidase activity, which helps in preventing oxidative stress in neuronal cells .

Data

Studies have demonstrated that this compound can modulate dopamine metabolism and exert protective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard conditions but sensitive to strong oxidizing agents.
  • Reactivity: Engages readily in electrophilic substitution reactions due to the electron-rich nature of the aromatic system.
Applications

Scientific Uses

1-Methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

  • Neuropharmacology: Investigated for its potential use as a neuroprotective agent against neurodegenerative diseases.
  • Synthetic Chemistry: Used as an intermediate in the synthesis of various bioactive compounds including alkaloids and pharmaceuticals.
  • Biochemical Studies: Employed in studies examining dopamine metabolism and oxidative stress mechanisms within neuronal systems .
Introduction to 1-Methyl-1,2,3,4-tetrahydroquinoline

Chemical Identity and Structural Features

1-Methyl-1,2,3,4-tetrahydroquinoline (systematic IUPAC name: 1-methyl-1,2,3,4-tetrahydroquinoline) possesses the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. Its structure consists of a benzene ring fused to a partially saturated pyridine ring, with a methyl group attached to the nitrogen atom at position 1. This configuration creates a chiral center at the carbon adjacent to the nitrogen (C1 position), allowing for (R)- and (S)-enantiomers, though the compound naturally occurs as a racemic mixture in biological systems [3] [7] [9].

Table 1: Fundamental Chemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline

PropertyValue
CAS Registry Number491-34-9 (racemate)
Molecular FormulaC₁₀H₁₃N
Molecular Weight147.22 g/mol
IUPAC Name1-methyl-1,2,3,4-tetrahydroquinoline
Common SynonymsKairoline M; N-Methyl-1,2,3,4-tetrahydroquinoline
AppearanceColorless to light yellow oil
Storage Conditions2-8°C (under inert atmosphere)
ChiralityChiral center at C1 (racemate)

The compound exhibits moderate lipophilicity (consensus Log Pₒ/𝓌 ≈ 2.18), contributing to its ability to cross the blood-brain barrier. Computational analyses predict low water solubility (approximately 0.298 mg/mL) and negligible hydrogen bonding capacity (TPSA = 3.24 Ų). The UV-visible spectrum shows characteristic absorption maxima in the ultraviolet range, consistent with its aromatic chromophore [8] [9].

Crucially, 1-methyl-1,2,3,4-tetrahydroquinoline must be distinguished from its structural isomer, 1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1612-65-3), which features a different ring fusion orientation where the nitrogen is adjacent to the fusion point rather than separated by one carbon. This seemingly minor structural distinction results in significantly different biological activities and metabolic pathways [8] [10]. The tetrahydroquinoline derivative possesses a linear fusion, whereas the isoquinoline isomer displays an angular fusion topology.

Historical Context and Discovery in Natural Systems

The discovery of 1-methyl-1,2,3,4-tetrahydroquinoline in biological systems traces back to 1986 when Kohno and colleagues first identified its presence in rodent brain tissue using sophisticated gas chromatography-mass spectrometry techniques. Subsequent research confirmed its endogenous status in higher mammals, including primates and humans, establishing it as a naturally occurring neuroactive compound rather than merely an exogenous metabolite or environmental contaminant [2]. Quantitative analyses revealed concentrations approximately 3.5 ng/g of brain tissue, exceeding levels of other simple tetrahydroisoquinoline derivatives by three- to fivefold, suggesting potential physiological significance [2].

This tetrahydroquinoline derivative enters the brain through two primary pathways: direct dietary absorption and endogenous synthesis. Foods rich in 2-phenylethylamine, particularly fermented products, serve as exogenous sources that readily cross the blood-brain barrier. More significantly, enzymatic biosynthesis occurs within the brain itself via 1MeTIQase, an enzyme concentrated in mitochondria and synaptosomal fractions of dopaminergic regions like the substantia nigra and striatum. This enzyme catalyzes the condensation of 2-phenylethylamine with pyruvate through a modified Pictet-Spengler reaction, forming the racemic tetrahydroquinoline structure [2] [9].

Table 2: Natural Occurrence and Biosynthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline

AspectCharacteristics
Initial DiscoveryIdentified in rat brain tissue (1986)
Endogenous Concentration~3.5 ng/g brain tissue (higher than related compounds)
Dietary SourcesFermented foods rich in 2-phenylethylamine precursors
Biosynthetic Enzyme1MeTIQase (located in mitochondrial-synaptosomal fractions)
Brain RegionsHighest in substantia nigra, striatum, and cortex
Age DependencyActivity declines 40-50% in aging brains within key dopaminergic regions

Notably, research has revealed a significant decline (40-50%) in both the biosynthetic enzyme activity and endogenous concentrations of this compound within the substantia nigra during aging. This reduction correlates pathologically with observations in Parkinson's disease patients, where nigral concentrations diminish by approximately 50% compared to healthy individuals. Such findings suggest a potential neuroprotective role and possible involvement in neurodegenerative pathophysiology [2]. Furthermore, neurotoxins known to induce experimental parkinsonism (e.g., MPTP, rotenone) specifically inhibit the enzymatic synthesis of this tetrahydroquinoline derivative, reinforcing the connection between its biosynthesis and dopaminergic neuron integrity [2].

Significance in Medicinal Chemistry and Neuropharmacology

1-Methyl-1,2,3,4-tetrahydroquinoline occupies a distinctive niche in neuropharmacology due to its multifaceted mechanisms of action and potential therapeutic applications. Mechanistic studies reveal it functions as a reversible, moderate inhibitor of both monoamine oxidase (MAO) A and B isoforms. This dual inhibition elevates synaptic concentrations of monoamine neurotransmitters, particularly dopamine, norepinephrine, and serotonin, without inducing the severe hypertensive crises ("cheese effect") associated with irreversible MAO inhibitors. Unlike many synthetic MAO inhibitors, its moderate potency and reversibility may confer a superior safety profile regarding dietary interactions and adverse effects [10].

Beyond MAO inhibition, this tetrahydroquinoline derivative demonstrates potent free radical scavenging capabilities, particularly against hydroxyl radicals (·OH), which are highly reactive oxygen species implicated in neuronal oxidative stress and neurodegeneration. This antioxidant activity complements its effects on neurotransmitter systems, providing a dual mechanism for neuroprotection. Additionally, evidence suggests antagonism of the glutamatergic N-methyl-D-aspartate (NMDA) receptor system, potentially mitigating excitotoxic neuronal damage associated with stroke, traumatic brain injury, and chronic neurodegenerative conditions [2].

Table 3: Pharmacological Mechanisms and Research Implications of 1-Methyl-1,2,3,4-tetrahydroquinoline

Pharmacological MechanismFunctional ConsequenceResearch/Therapeutic Implications
MAO-A/B InhibitionIncreased synaptic dopamine, serotonin, norepinephrine; reversible and moderateAntidepressant-like effects (animal models); potential neuroprotection
Free Radical ScavengingReduction of hydroxyl radical-induced oxidative stressProtection against neurodegeneration (Parkinson's models)
NMDA Receptor AntagonismReduced excitotoxic neuronal damagePotential application in stroke, traumatic brain injury, neurodegeneration
Dopamine Metabolism ModulationNormalization of dopamine turnover and reduction of neurotoxic metabolitesCounteracting dopamine-related neurotoxicity (e.g., MPTP, rotenone)
Anti-addictive PropertiesAttenuation of drug-seeking behavior and craving (cocaine self-administration models)Potential novel pharmacotherapy for substance use disorders

The compound demonstrates compelling neuroprotective efficacy in preclinical models. It effectively antagonizes behavioral syndromes and dopaminergic neuronal loss induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone, which are widely used to model Parkinson's disease pathology. This protection manifests as reduced dopamine neuron degeneration in the substantia nigra pars compacta and preservation of striatal dopamine levels and dopaminergic terminals. Furthermore, it normalizes dopamine metabolism, shifting it away from the potentially neurotoxic oxidative pathway towards less harmful routes, thereby reducing the formation of cytotoxic quinones and semiquinones [2].

Significant research also highlights its potential in addiction therapeutics. In rodent models of cocaine self-administration, this tetrahydroquinoline derivative attenuates drug-seeking behavior and reduces craving, suggesting a novel mechanism for combating substance abuse disorders. This effect appears distinct from its antidepressant-like properties observed in rodent behavioral despair tests (e.g., forced swim test), where its efficacy parallels that of established antidepressants like imipramine [2] [10].

Structurally, this molecule belongs to the broader 1,2,3,4-tetrahydroquinoline/isoquinoline chemical class, which has yielded numerous clinically significant drugs. While distinct from 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ, CAS 4965-09-7), which is specifically recognized as an endogenous neuroprotectant with similar nomenclature, the quinoline isomer discussed here shares overlapping yet distinct pharmacological properties. Other clinically utilized tetrahydroisoquinoline derivatives include the antihypertensive agent quinapril, the antimuscarinic solifenacin for overactive bladder, and potent skeletal muscle relaxants like atracurium and doxacurium. The presence of the saturated nitrogen heterocycle with an N-methyl group appears crucial for interacting with diverse biological targets across these therapeutic classes [4] [10]. Consequently, 1-methyl-1,2,3,4-tetrahydroquinoline serves as a valuable structural template for designing novel therapeutics targeting neurodegenerative diseases, mood disorders, and addiction.

Properties

CAS Number

491-34-9

Product Name

1-Methyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3

InChI Key

YVBSECQAHGIWNF-UHFFFAOYSA-N

SMILES

CN1CCCC2=CC=CC=C21

Canonical SMILES

CN1CCCC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.